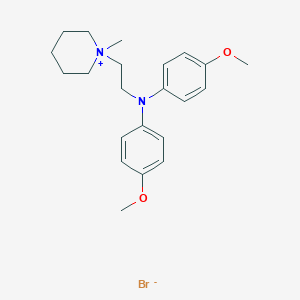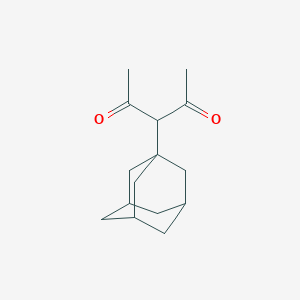
3-(1-adamantyl)pentane-2,4-dione
Vue d'ensemble
Description
Synthesis Analysis
The synthesis of compounds related to 3-(1-Adamantyl)-2,4-pentanedione involves anionic polymerization and subsequent reactions. For example, Kobayashi et al. (2009) detailed the synthesis of poly(ethylene-alt-1-vinyladamantane) through the anionic polymerization of 2-(1-adamantyl)-1,3-butadiene, demonstrating the versatility of adamantyl-based monomers in polymer synthesis (Kobayashi, Kataoka, & Ishizone, 2009).
Molecular Structure Analysis
The molecular structure of adamantyl-related compounds is crucial for understanding their chemical behavior. Moreno‐Mañas et al. (1987) utilized molecular mechanics calculations to predict the preferred conformations for derivatives of adamantyl-diketones, providing insights into the molecular geometry and dipole moments of these compounds (Moreno‐Mañas, Gonzalez, Jaime, Marquet, Hernández-Fuentes, Salom, & Bellanato, 1987).
Chemical Reactions and Properties
Adamantyl compounds participate in various chemical reactions, offering a pathway to synthesize novel materials. Takeuchi et al. (1985) described a facile synthesis route for homoadamantanediol, indicating the potential for creating bifunctional homoadamantane derivatives, which underscores the reactivity and versatility of adamantyl-based compounds (Takeuchi, Miyazaki, Kitagawa, & Okamoto, 1985).
Physical Properties Analysis
The physical properties of adamantyl compounds, such as solubility and thermal stability, are influenced by their molecular structure. The polymerization studies of adamantyl derivatives by Inomata et al. (2013) highlight the solubility and high thermal stability of poly(1,3-adamantane)s, showcasing the impact of molecular design on material properties (Inomata, Harada, Nakamura, Uehara, & Ishizone, 2013).
Chemical Properties Analysis
The chemical properties, such as reactivity and potential for forming hydrogen bonds, are key to understanding the applications of adamantyl compounds. Sebastian et al. (2014) provided an analysis of 3-(adamantan-1-yl)-4-(prop-2-en-1-yl)-1H-1,2,4-triazole-5(4H)-thione, examining its molecular structure, hyperpolarizability, and NBO analysis, which are crucial for predicting the compound's behavior in chemical reactions and potential applications (Sebastian, Attia, Almutairi, El-Emam, Panicker, & Van Alsenoy, 2014).
Applications De Recherche Scientifique
Recherche en sciences de la vie
“3-(1-adamantyl)pentane-2,4-dione” est utilisé dans divers domaines de la recherche en sciences de la vie . La structure et les propriétés uniques du composé en font un outil précieux pour l’étude des systèmes biologiques.
Recherche en science des matériaux
Ce composé est également utilisé dans la recherche en science des matériaux . Son groupe adamantyle peut interagir avec d’autres matériaux de manière unique, ce qui donne des propriétés intéressantes et utiles.
Synthèse chimique
“this compound” joue un rôle dans la synthèse chimique . Il peut servir de bloc de construction dans la synthèse de molécules plus complexes.
Chromatographie
Le composé est utilisé en chromatographie, une méthode utilisée pour séparer les mélanges . Ses propriétés uniques peuvent contribuer à améliorer l’efficacité et l’efficience de ce processus.
Recherche analytique
“this compound” est utilisé dans la recherche analytique . Il peut servir de composé de référence ou de réactif dans diverses techniques analytiques.
Recherche pharmaceutique
Le composé présente des applications potentielles dans la recherche pharmaceutique . Son groupe adamantyle peut être utilisé pour modifier les propriétés des molécules médicamenteuses, améliorant potentiellement leur efficacité.
Industrie des carburants et du pétrole
La forte réactivité de “this compound” offre de nombreuses possibilités d’utilisation comme matières premières pour la synthèse de divers dérivés fonctionnels de l’adamantane, des carburants et huiles thermiquement stables et riches en énergie .
Réactions de polymérisation
“this compound” est utilisé dans les réactions de polymérisation . Il peut servir de monomère, formant une partie de la chaîne principale du polymère résultant.
Mécanisme D'action
Safety and Hazards
Orientations Futures
Among the most important and promising lines of research in adamantane chemistry are those involving double-bonded adamantane derivatives . The high reactivity of these compounds offers extensive opportunities for their utilization as starting materials for the synthesis of various functional adamantane derivatives .
Propriétés
IUPAC Name |
3-(1-adamantyl)pentane-2,4-dione | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H22O2/c1-9(16)14(10(2)17)15-6-11-3-12(7-15)5-13(4-11)8-15/h11-14H,3-8H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QYCOSPWVQKZONV-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)C(C(=O)C)C12CC3CC(C1)CC(C3)C2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H22O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50342801 | |
| Record name | 3-(1-Adamantyl)-2,4-pentanedione | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50342801 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
234.33 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
102402-84-6 | |
| Record name | 3-(1-Adamantyl)-2,4-pentanedione | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50342801 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: How was the structure of 3-(1-Adamantyl)pentane-2,4-dione confirmed, and what information do these techniques provide?
A2: The structure of this compound was elucidated using a combination of X-ray crystallography, infrared spectroscopy (IR), and proton nuclear magnetic resonance spectroscopy (1H NMR) [, ].
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![Imidazo[1,2-a]pyridin-2-yl-acetic acid](/img/structure/B8433.png)
![2-(Chloromethyl)-6-(trifluoromethyl)-1H-benzo[D]imidazole](/img/structure/B8434.png)

![4-[(5-Amino-6-cyanopyrazin-2-yl)methylamino]benzoic acid](/img/structure/B8440.png)
![6-(2-Hydroxypropoxy)[3,4'-bipyridine]-5-carbonitrile](/img/structure/B8442.png)
![2-[(4-Methylbenzyl)thio]ethanamine](/img/structure/B8443.png)
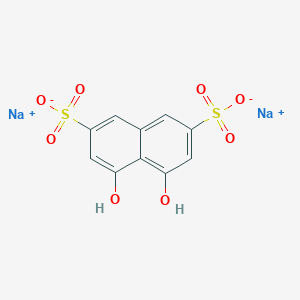

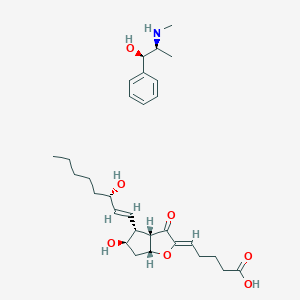
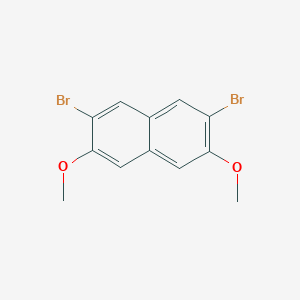
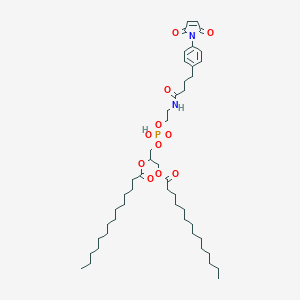

![Formamide, [14C]](/img/structure/B8465.png)
